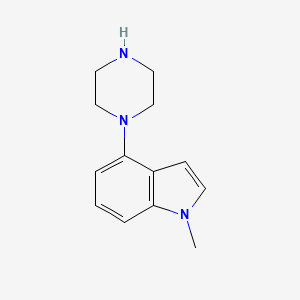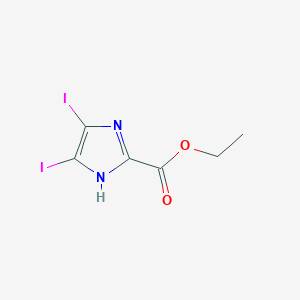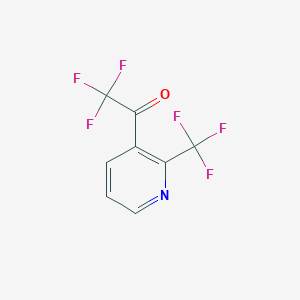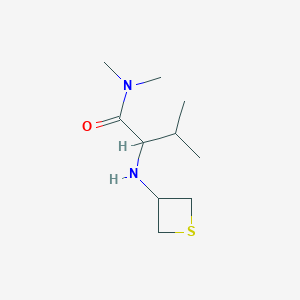
N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide is a chemical compound with the molecular formula C10H20N2OS and a molecular weight of 216.35 g/mol . This compound is known for its versatile applications in various fields, including pharmaceuticals, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide typically involves a series of chemical reactions. One common method includes the reaction of N-methylpropionamide with N-butyllithium in a tetrahydrofuran solution under nitrogen protection at temperatures between -40 to -60°C. This reaction is followed by the addition of a 2-bromopropane-tetrahydrofuran mixed solution, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of carbanion nucleophilic reactions to replace traditional methods helps in reducing the complexity of the process, minimizing the use of high-pollution and high-toxicity reagents, and improving the overall yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thietan ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N,3-Trimethyl-2-(thietan-3-ylamino)butanamide include:
- N,2,3-Trimethyl-2-isopropylbutanamide
- 2-Isopropyl-N,2,3-trimethylbutyramide
Uniqueness
What sets this compound apart from these similar compounds is its unique thietan ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not observed with other similar compounds .
Eigenschaften
Molekularformel |
C10H20N2OS |
|---|---|
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2-(thietan-3-ylamino)butanamide |
InChI |
InChI=1S/C10H20N2OS/c1-7(2)9(10(13)12(3)4)11-8-5-14-6-8/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
IIPKDNYYPJYWER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)C)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


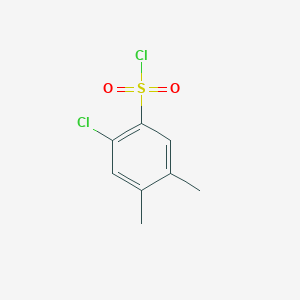
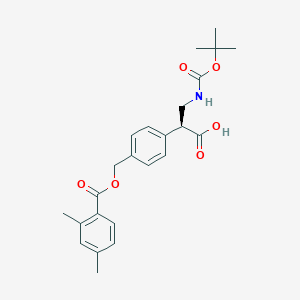
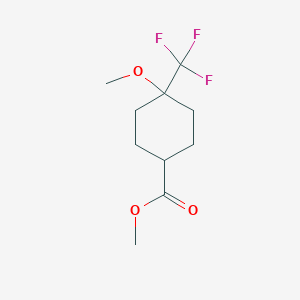
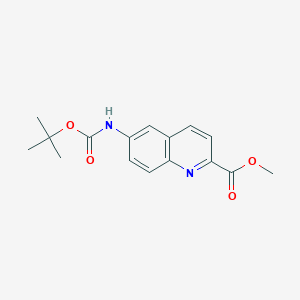
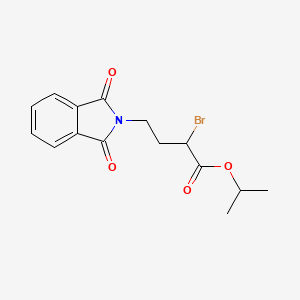
![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine](/img/structure/B13023595.png)
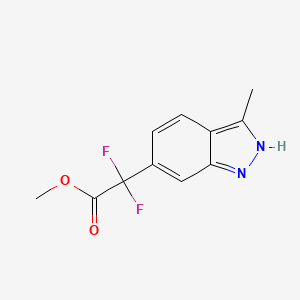
![ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13023599.png)
![5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13023612.png)
